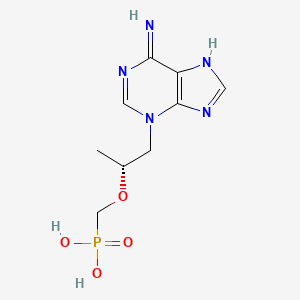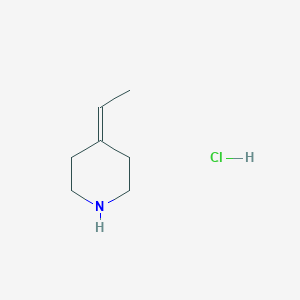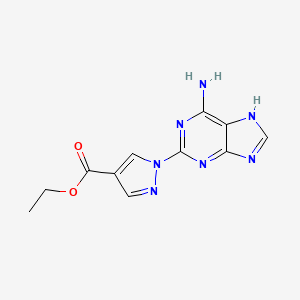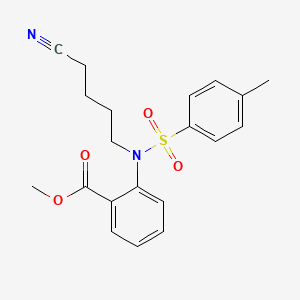
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzoate ester group, a sulfonamide linkage, and a cyanobutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-cyanobutylamine to form the intermediate 4-cyanobutyl-4-methylphenylsulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Applications De Recherche Scientifique
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The cyanobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(N-(4-cyanobutyl)-4-methylphenylsulfonamido)benzoate: shares similarities with other sulfonamides such as sulfamethoxazole and sulfasalazine.
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanobutyl group differentiates it from other sulfonamides, potentially offering enhanced bioavailability and specificity in its applications.
Propriétés
Formule moléculaire |
C20H22N2O4S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
methyl 2-[4-cyanobutyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H22N2O4S/c1-16-10-12-17(13-11-16)27(24,25)22(15-7-3-6-14-21)19-9-5-4-8-18(19)20(23)26-2/h4-5,8-13H,3,6-7,15H2,1-2H3 |
Clé InChI |
CMNMXELRDBUFRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCC#N)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)


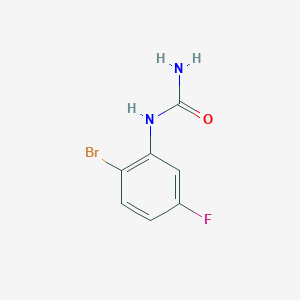
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
